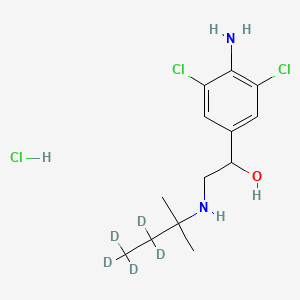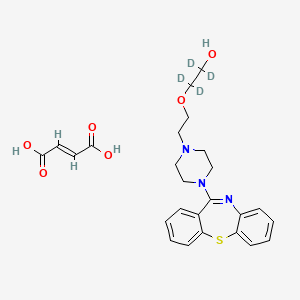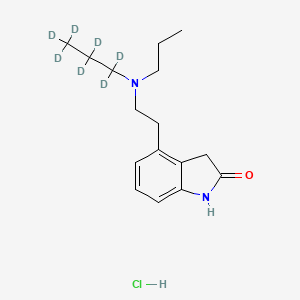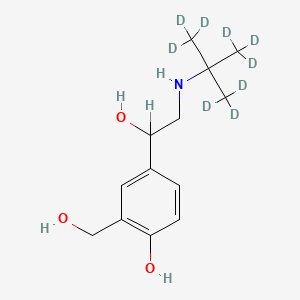
Clenpenterol-d5 Hydrochloride
Vue d'ensemble
Description
Clenpenterol-d5 Hydrochloride is a stable isotope labelled compound . It is a reference standard with a molecular formula of C13H15D5Cl2N2O.HCl and a molecular weight of 332.71 .
Molecular Structure Analysis
The molecular structure of Clenpenterol-d5 Hydrochloride consists of a Clenpenterol core with five deuterium atoms replacing hydrogen atoms . The exact positions of these deuterium atoms could not be found in the available resources.Physical And Chemical Properties Analysis
Clenpenterol-d5 Hydrochloride is an off-white solid . It has a melting range of 209 - 214 °C . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique
Aptamer-Based Fluorescence Bioassay
Clenbuterol hydrochloride (CLB) is known to be abused as an additive in livestock feed, posing health risks through animal products. A study developed aptamers with high affinity and specificity for CLB, leading to an aptamer-based fluorescence bioassay for CLB analysis. This bioassay has potential for sensitive analysis in food safety control (Duan, Gong, Wu, & Wang, 2017).
Structural Characterization
A new form of clenbuterol hydrochloride, known for its decongestant and bronchodilator properties, was structurally characterized. This research contributes to a deeper understanding of clenbuterol hydrochloride's chemical properties, which is crucial for its pharmaceutical applications (Toro, Bruno-Colmenarez, De Delgado, & Delgado, 2013).
Stability Indicating LC-MS/MS Method Development
A stability indicating LC-MS/MS method was developed for determining Clenbuterol HCl, highlighting its importance in understanding the drug's stability under various conditions. This method is significant for ensuring the safety and efficacy of the drug in therapeutic treatments (Prajapati & Kothari, 2020).
SERS Substrates for Detection in Pork
In a study, surface-enhanced Raman scattering (SERS) combined with aptamer recognition was used for ultrasensitive and quantitative detection of CLB in pork. This method demonstrates high precision and accuracy, important for food safety analysis (Duan, Shuo, Guo, Xu, Shijia, & Zhouping, 2020).
Surface Plasmon Resonance Biosensor
A quick detection technique for clenbuterol hydrochloride using a surface plasmon resonance (SPR) biosensor was developed. This method is highly sensitive, label-free, and environmentally friendly, with potential for widespread use in food processing and safety inspections (Li, Qi, Ma, & Zhong, 2014).
Electrochemical Sensor for Voltammetric Determination
Research on a multiwalled carbon nanotube-4-tert-butyl calix[6]arene composite electrochemical sensor revealed its high sensitivity for determining CLB, especially in biological fluids. This method provides valuable insights for biomedical research and diagnostics (Gaichore & Srivastava, 2012).
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,4-pentadeuterio-2-methylbutan-2-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H/i1D3,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGDYFOIRCZBLH-UHBAQTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clenpenterol-d5 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











